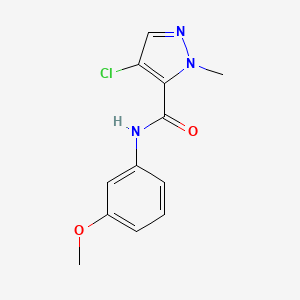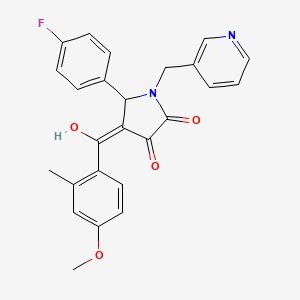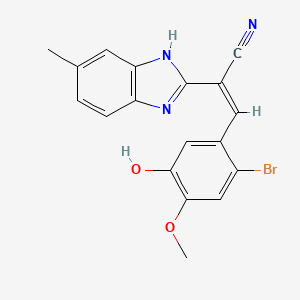![molecular formula C15H18N4O3S B5290418 N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide](/img/structure/B5290418.png)
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide, also known as MPA, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent and selective inhibitor of the protein kinase known as mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival. The ability of MPA to inhibit mTOR signaling has led to its investigation in a variety of biological and pathological contexts, including cancer, neurodegenerative diseases, and metabolic disorders.
作用机制
The mechanism of action of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide involves the inhibition of mTOR signaling. mTOR is a protein kinase that regulates cell growth, proliferation, and survival by controlling various cellular processes such as protein synthesis, autophagy, and metabolism. This compound binds to the ATP-binding site of mTOR and inhibits its activity, leading to the downregulation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of mTOR signaling. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce adiposity, leading to improved glucose metabolism.
实验室实验的优点和局限性
The advantages of using N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide in lab experiments include its potent and selective inhibition of mTOR signaling, which allows for the investigation of specific downstream pathways and cellular processes. Additionally, this compound has been extensively studied in scientific research, and its synthesis method has been optimized for high yield and purity. The limitations of using this compound in lab experiments include its potential off-target effects and the need for appropriate controls to ensure the specificity of its effects.
未来方向
There are several future directions for the investigation of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide in scientific research. One potential direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential direction is the investigation of this compound in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, the investigation of this compound in metabolic disorders such as diabetes and obesity may lead to the development of new therapeutic strategies for these conditions.
合成方法
The synthesis of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide involves the reaction of 2-chloro-5-nitropyrimidine with N-(2-aminoethyl)-2-phenylacetamide in the presence of potassium carbonate and dimethyl sulfoxide. The resulting intermediate is then reacted with methylsulfonyl chloride to yield the final product, this compound. This synthesis method has been described in several scientific publications and has been optimized for high yield and purity.
科学研究应用
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. The inhibition of mTOR signaling by this compound has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and prostate cancer. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential role in metabolic disorders such as diabetes and obesity.
属性
IUPAC Name |
N-[2-[methyl(methylsulfonyl)amino]ethyl]-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-19(23(2,21)22)9-8-16-15(20)13-10-17-14(18-11-13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZICXIGXRBCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CN=C(N=C1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2,6-dimethylpyridin-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B5290341.png)
![3-(4-fluorophenyl)-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5290342.png)


![N-(1-ethyl-1-methylpropyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5290376.png)
![7-(4-isopropylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290384.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5290391.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5290392.png)


![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5290411.png)
![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
![(3E)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)hex-3-enamide](/img/structure/B5290413.png)
